2-(1-phenyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-5-yl)propanoic acid
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Overview
Description
2-(1-Phenyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-5-yl)propanoic acid is a heterocyclic compound that belongs to the pyrazolopyridine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound features a pyrazole ring fused to a pyridine ring, with a phenyl group and a propanoic acid moiety attached, making it a unique and versatile molecule in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-phenyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-5-yl)propanoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with diketones or β-keto esters to form the pyrazole ring.
Fusion with Pyridine Ring: The pyrazole ring is then fused with a pyridine ring through various cyclization reactions, often involving the use of catalysts such as acids or bases.
Introduction of the Phenyl Group: The phenyl group can be introduced via electrophilic aromatic substitution or through the use of Grignard reagents.
Attachment of the Propanoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
2-(1-Phenyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-5-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
2-(1-Phenyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-5-yl)propanoic acid has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer, inflammation, and neurological disorders.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(1-phenyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-5-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways. For instance, it may inhibit enzyme activity by mimicking the substrate or by binding to a regulatory site, leading to altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Phenyl-4H-pyrazolo[3,4-b]pyridin-5-yl)propanoic acid
- 2-(1-Phenyl-4H-pyrazolo[4,3-d]pyrimidin-5-yl)propanoic acid
- 2-(1-Phenyl-4H-pyrazolo[3,4-c]quinolin-5-yl)propanoic acid
Uniqueness
Compared to these similar compounds, 2-(1-phenyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-5-yl)propanoic acid stands out due to its unique structural features, such as the specific fusion of the pyrazole and pyridine rings and the presence of the propanoic acid moiety. These structural differences can result in distinct biological activities and therapeutic potentials, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-(1-phenyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-5-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-11(15(19)20)17-8-7-14-12(10-17)9-16-18(14)13-5-3-2-4-6-13/h2-6,9,11H,7-8,10H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVWJKCNVZZRMSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CCC2=C(C1)C=NN2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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